molecular formula C16H11N3OS B2765374 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313403-85-9

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2765374
CAS No.: 313403-85-9
M. Wt: 293.34
InChI Key: FCWRDQFMKJARIJ-UHFFFAOYSA-N
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Description

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target theryanodine receptor (RyR) , which is a calcium channel involved in muscle contraction and other cellular processes.

Mode of Action

It’s suggested that the compound may act as anactivator of the insect RyR . Activators of RyR can cause an increase in intracellular calcium levels, leading to muscle contraction and potentially paralysis in insects.

Result of Action

In the context of its potential use as an insecticide, this could result in paralysis and death in insects .

Preparation Methods

The synthesis of 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-10-3-2-4-13-14(10)18-16(21-13)19-15(20)12-7-5-11(9-17)6-8-12/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWRDQFMKJARIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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